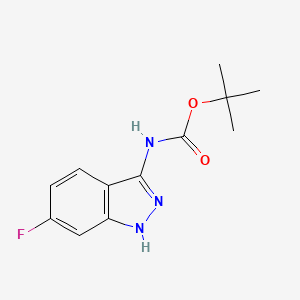

3-(Boc-amino)-6-fluoro-1H-indazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(6-fluoro-1H-indazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O2/c1-12(2,3)18-11(17)14-10-8-5-4-7(13)6-9(8)15-16-10/h4-6H,1-3H3,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUYTDJDFFONOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NNC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of Fluorinated and 3 Aminoindazole Derivatives

Influence of Fluorine Substitution on Indazole Biological Activity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. researchgate.net Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly impact a molecule's potency, metabolic stability, and bioavailability. rsc.org Over 20% of all pharmaceutical drugs contain fluorine, a testament to its importance. rsc.org

Positional Effects of Fluorine on Receptor Binding and Enzyme Inhibition

The position of the fluorine atom on the indazole ring is crucial and can dramatically alter the biological activity of the compound. SAR studies demonstrate that even a minor shift in the fluorine's location can lead to significant differences in potency.

A notable example is seen in fluorinated indazole derivatives designed as Rho kinase (ROCK1) inhibitors. A derivative with fluorine at the C4 position showed low potency, with an IC₅₀ value of 2500 nM. However, moving the fluorine to the C6 position, as in 6-fluoroindazole, resulted in a significant enhancement of ROCK1 inhibitory potency, with an IC₅₀ of just 14 nM. rsc.org This highlights the sensitivity of the target's binding pocket to the electronic and steric environment dictated by the fluorine's placement.

Similarly, in the development of selective Bruton's tyrosine kinase (BTK) inhibitors, a rational "fluorine scan" can identify optimal positions for favorable interactions with protein side chains, sometimes increasing potency by up to 40-fold compared to non-fluorinated analogs. The strategic placement of fluorine can modulate the pKa of nearby functional groups and the electron density of the aromatic system, which in turn affects binding interactions. For instance, studies on 3-aryl-indazole derivatives as pan-Trk inhibitors showed that modifying the substitution pattern on the aryl ring, including the use of fluorine, was key to achieving high potency.

The following table illustrates the positional effects of fluorine on the biological activity of certain indazole derivatives.

| Compound/Scaffold | Fluorine Position | Target | Activity (IC₅₀) | Reference |

| Indazole Derivative | C4 | ROCK1 | 2500 nM | rsc.org |

| Indazole Derivative | C6 | ROCK1 | 14 nM | rsc.org |

| 1H-Indazole-3-amine Derivative | para-F on C5-phenyl | K562 cells | High | google.com |

| 1H-Indazole-3-amine Derivative | No para-F on C5-phenyl | K562 cells | 2-10 fold lower | google.com |

Impact of Fluorine on Metabolic Stability and Bioavailability (within SAR context)

Fluorination is a common tactic to improve a molecule's metabolic profile by blocking sites susceptible to metabolism by cytochrome P450 (CYP) enzymes. researchgate.net The high bond energy of the C-F bond makes it more resistant to cleavage compared to a C-H bond.

The introduction of fluorine often increases lipophilicity, which can enhance membrane permeability and, consequently, bioavailability. rsc.org For example, the same 6-fluoroindazole derivative that showed potent ROCK1 inhibition also exhibited a dramatic increase in oral bioavailability, reaching 61%. rsc.org This dual benefit of enhanced potency and improved pharmacokinetics underscores the value of strategic fluorination.

Role of the 3-Amino Group in Indazole SAR

The amino group at the C3 position of the indazole ring is a critical feature for the biological activity of many derivatives, often acting as a key hydrogen bond donor or a point for further chemical modification.

Importance of the C3 Position for Pharmacophore Development

The C3 position of the indazole ring is a focal point for developing pharmacophores that interact with various biological targets. The 1H-indazole-3-amine structure has been identified as an effective "hinge-binding" fragment, which is crucial for the activity of many kinase inhibitors. google.com For example, in the multi-targeted tyrosine kinase inhibitor Linifanib, the 1H-indazole-3-amine moiety binds effectively to the hinge region of the kinase. google.com

Further modifications at this position have led to the development of potent drugs. The anti-tumor agent Entrectinib, an anaplastic lymphoma kinase (ALK) inhibitor, features a 1H-indazole-3-amide structure that is critical for its high potency (IC₅₀ of 12 nM). google.com Research has shown that starting with a 3-amino-5-substituted indazole is a promising strategy for discovering novel ALK inhibitors.

The significance of the C3 position extends to other enzyme families as well. For indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, SAR studies have revealed that the presence of the 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position is crucial for strong inhibitory activity. The development of synthetic methods for the C3-arylation and C3-amidation of indazoles further underscores the importance of this position for creating diverse chemical libraries for drug discovery.

Conformational Analysis and its Implications for Biological Interactions

The conformation of substituents at the C3 position, such as the tert-butoxycarbonyl (Boc) group in 3-(Boc-amino)-6-fluoro-1H-indazole, has significant implications for biological activity. The bulky Boc group can impose steric constraints, restricting the rotation around the C3-N bond.

Substituent Effects on the Indazole Nitrogen Atoms (N1 and N2)**

The indazole ring contains two nitrogen atoms, N1 and N2, and substitution at these positions is a critical aspect of SAR. Alkylation or acylation of the indazole core can lead to a mixture of N1 and N2 isomers, and the ratio of these products is highly dependent on the reaction conditions and the electronic and steric nature of other substituents on the indazole ring. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.

The choice between N1 and N2 substitution can profoundly affect biological activity. In a series of 6-substituted aminoindazole derivatives tested for anti-proliferative activity, relocating a methyl group from N1 to N2 resulted in a decrease in activity for most of the compounds.

The regioselectivity of N-alkylation is influenced by several factors. The use of different bases and solvents can direct the substitution to either N1 or N2. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors N1 alkylation, particularly with indazoles bearing C3 substituents that can coordinate with the sodium cation, thus sterically hindering the approach to N2. Conversely, certain substituents on the indazole ring can electronically favor N2 substitution. For instance, electron-withdrawing groups like NO₂ or CO₂Me at the C7 position have been shown to confer excellent N2 regioselectivity. Quantum mechanics calculations have shown that for certain reactions, the energy barrier for N2 alkylation can be significantly lower than for N1 alkylation, explaining the high N2 selectivity observed under those conditions.

The following table summarizes the influence of substituents on N1/N2 regioselectivity.

| Indazole Substituent | Reaction Condition | Major Product | Reference |

| C3-carboxymethyl, C3-tert-butyl | NaH in THF | >99% N1 | |

| C7-NO₂, C7-CO₂Me | NaH in THF | ≥96% N2 | |

| 1,3-dimethyl-1H-indazol-6-amine | - | More active | |

| 1,3-dimethyl-2H-indazol-6-amine | - | Less active |

Regioselectivity in N-Functionalization and its SAR Impact

The functionalization of the indazole core at one of its two nitrogen atoms (N1 or N2) is a critical step in the synthesis of diverse derivatives, and the resulting regiochemistry often has a profound impact on biological activity. The alkylation of 3-substituted indazoles can lead to a mixture of N1 and N2 isomers, and achieving regioselectivity is a key challenge in synthetic design.

Research into the N-alkylation of 6-nitro-indazole derivatives has shown that methylation with iodomethane (B122720) in the presence of potassium carbonate in DMF yields a mixture of N1- and N2-alkylated products, with the N1-isomer being the major product. nih.govrsc.org The separation of these isomers is crucial, as their biological activities can differ significantly. For instance, in a series of 6-aminoindazole derivatives evaluated for their anti-proliferative activity, relocating the methyl group from the N1 to the N2 position was found to decrease the activity of most compounds. nih.gov This highlights the critical role of the nitrogen substitution pattern in dictating the pharmacological profile of these molecules.

The choice of reaction conditions can also influence the regioselectivity of N-alkylation. While basic conditions often lead to mixtures, certain protocols have been developed to favor one isomer over the other. This control over regioselectivity is paramount for systematic SAR studies, enabling the direct comparison of N1- and N2-substituted analogs to understand how the position of the substituent affects interactions with the biological target.

Tautomeric Considerations (1H- and 2H-Indazole) in SAR

The practical consequence of this tautomerism is most evident when considering the differential biological activities of N1- and N2-substituted indazole derivatives. Since N-substitution locks the molecule into a specific tautomeric form (N1-substitution corresponds to the 1H-tautomer and N2-substitution to the 2H-tautomer), comparing the activity of these isomers provides direct insight into the preferred tautomeric form for biological activity.

In a study of 6-substituted aminoindazole derivatives, it was observed that N1-methylated compounds generally exhibited greater anti-proliferative activity against various cancer cell lines compared to their N2-methylated counterparts. nih.gov For example, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine demonstrated potent activity, while its N2-methylated isomer was significantly less active. nih.gov This suggests that for this particular scaffold and biological target, the 1H-tautomeric form is favored for activity.

Table 1: Comparison of Anti-proliferative Activity (IC50, μM) of N1- and N2-Methylated Indazole Derivatives nih.gov

| Compound | Substitution | HCT116 | A549 | SNU-638 |

|---|---|---|---|---|

| N1-methylated | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | 0.4 ± 0.3 | 0.7 ± 0.1 | 1.0 ± 0.2 |

| N2-methylated | N-(4-fluorobenzyl)-2,3-dimethyl-2H-indazol-6-amine | >100 | >100 | >100 |

This differential activity underscores the importance of controlling the tautomeric form, either through N-substitution or by designing molecules that preferentially adopt the more active tautomeric state.

Rational Design and Optimization of Indazole-Based Chemical Probes and Leads

The 3-amino-6-fluoro-1H-indazole scaffold, accessible from its Boc-protected precursor, is a valuable starting point for the rational design of chemical probes and lead compounds. The general strategy involves the deprotection of the 3-amino group followed by its derivatization, often in combination with N-functionalization, to explore the chemical space around the indazole core and optimize interactions with a specific biological target.

The development of potent and selective inhibitors often follows a systematic process of structural modification guided by SAR data and, where available, structural information of the target protein. For instance, in the development of anticancer agents based on the 6-aminoindazole scaffold, a series of derivatives were synthesized and evaluated for their cytotoxic effects. nih.govrsc.org

The initial findings from this research provided key insights for further optimization:

Importance of the 6-substituent: The presence of a fluorine atom at the 6-position was found to be beneficial for activity in certain contexts. nih.gov

Role of the 3-amino group: Derivatization of the 3-amino group with various substituents is a common strategy to modulate activity and selectivity.

Impact of N-alkylation: As discussed, N1-alkylation was generally found to be more favorable for activity than N2-alkylation in the studied series. nih.gov

A notable example from these studies is the compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, which emerged as a potent anti-proliferative agent. nih.govrsc.org The rational design of this compound involved leveraging the favorable N1-methylation and exploring the effect of substituents on the 6-amino group. The introduction of a 4-fluorobenzyl group at this position led to a significant enhancement in activity.

Table 2: SAR of 6-Aminoindazole Derivatives against HCT116 Cancer Cells nih.gov

| Compound | R1 | R2 | IC50 (μM) |

|---|---|---|---|

| 1 | H | H | >100 |

| 2 | CH3 | H | >100 |

| 3 | H | Benzyl (B1604629) | 7.5 ± 2.1 |

| 4 | CH3 | Benzyl | 2.7 ± 0.9 |

This data illustrates a clear SAR trend, where the combination of N1-methylation and a substituted benzyl group at the 6-amino position leads to a highly potent compound. Such systematic optimization, starting from a versatile building block like this compound, is a cornerstone of modern drug discovery and the development of novel chemical probes to investigate biological systems.

Biological Activities and Pharmacological Targets Associated with Indazole Derivatives

Indazoles as Anticancer Agents and Kinase Inhibitors

The indazole nucleus is a well-established pharmacophore in the design of anticancer drugs, particularly as kinase inhibitors. nih.govresearchgate.net Several indazole-based drugs, such as Axitinib, Pazopanib, and Niraparib, are used in cancer therapy, targeting a range of malignancies including lung, breast, and colon cancers. nih.gov

Inhibition of Tyrosine Kinases (e.g., FGFR, EGFR, ALK, TTK)

Indazole derivatives have been extensively developed as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Dysregulation of FGFR signaling is linked to various cancers. nih.gov Numerous indazole-based compounds have been identified as potent FGFR inhibitors. For instance, one 1H-indazol-3-amine derivative demonstrated a high potency with an IC₅₀ value of 2.9 nM against FGFR1. nih.gov Another study identified an indazole derivative that inhibits FGFR1 with an IC₅₀ of 100 nM. A series of 1H-indazole derivatives showed inhibitory activity against FGFR1-3 in the micromolar range (0.8–90 μM). nih.govmdpi.com

Epidermal Growth Factor Receptor (EGFR) Inhibition: Indazole derivatives have shown significant activity against EGFR, a key target in cancer therapy. A series of 1H-indazole derivatives displayed potent inhibition of both EGFR and its T790M mutant, with IC₅₀ values of 8.3 nM and 5.3 nM, respectively. nih.gov

Anaplastic Lymphoma Kinase (ALK) Inhibition: The indazole-containing drug Entrectinib is a known inhibitor of anaplastic lymphoma kinase (ALK), among other tyrosine kinases.

Other Kinase Inhibition: The versatility of the indazole scaffold allows it to target a wide range of other kinases. This includes Vascular Endothelial Growth Factor Receptor (VEGFR), FMS-like tyrosine kinase 3 (FLT3), and Aurora kinases. One benzimidazole-indazole derivative, compound 22f, was found to be a potent inhibitor of FLT3 and its D835Y mutant, with IC₅₀ values of 0.941 and 0.199 nM, respectively. Additionally, certain indazole derivatives have been identified as potent dual inhibitors for Aurora A and B kinases, with IC₅₀ values as low as 0.026 μM and 0.015 μM. mdpi.com

| Derivative Class | Target Kinase | Potency (IC₅₀) |

| 1H-indazol-3-amine derivative | FGFR1 | 2.9 nM |

| Indazole derivative | FGFR1 | 100 nM |

| 1H-indazole derivatives | FGFR1-3 | 0.8–90 μM |

| 1H-indazole derivative | EGFR | 8.3 nM |

| 1H-indazole derivative | EGFR T790M | 5.3 nM |

| Benzimidazole-indazole (22f) | FLT3 | 0.941 nM |

| Benzimidazole-indazole (22f) | FLT3/D835Y | 0.199 nM |

| Indazole derivative (123) | Aurora A | 0.026 μM |

| Indazole derivative (123) | Aurora B | 0.015 μM |

Modulation of Signaling Pathways (e.g., MAPK1, HIF-1, NF-κB, sGC)

Indazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth and survival.

MAPK1 (ERK1/2) Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is critical for cell proliferation. A series of 1H-indazole amide derivatives have been developed that show potent enzymatic and cellular activity against ERK1/2, with IC₅₀ values ranging from 9.3 to 25.8 nM. mdpi.com Other research noted that a galloyl benzamide-based indazole derivative inhibited TNF-α-mediated phosphorylation of JNK and p38 MAPK but had no significant effect on ERK1/2 or NF-κB. nih.gov

HIF-1 Pathway: Hypoxia-inducible factor-1 (HIF-1) is a key factor in tumor adaptation to low-oxygen environments. Research has focused on developing indazole derivatives as HIF-1 inhibitors. One such derivative, W24, was found to reduce the mRNA expression levels of HIF-1α.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is involved in inflammatory responses and cancer. The indazole derivative Benzydamine has been shown to reduce the release of pro-inflammatory cytokines like TNFα and IL-1β, which are linked to NF-κB activation. dovepress.com

sGC Pathway: The soluble guanylate cyclase (sGC) pathway plays a role in vasodilation. The indazole derivative YC-1 was identified in the 1990s as a stimulator of sGC, acting independently of nitric oxide (NO). nih.govnih.gov

PI3K/AKT/mTOR Pathway: This pathway is frequently overactive in cancer cells. A series of 3-amino-1H-indazole derivatives were synthesized, with one compound, W24, showing broad-spectrum antiproliferative activity by targeting this pathway.

Effects on Cellular Processes (Apoptosis, Cell Cycle)

Indazole derivatives can influence fundamental cellular processes to achieve their anticancer effects.

Apoptosis: Several indazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. One compound, 2f, was found to promote apoptosis by increasing the levels of pro-apoptotic proteins like cleaved caspase-3 and Bax, while decreasing the anti-apoptotic protein Bcl-2. Another derivative, W24, induced apoptosis through the regulation of BAD and Bcl-xL proteins.

Cell Cycle: Disruption of the cell cycle is another mechanism by which these compounds can inhibit cancer growth. The indazole derivative W24 was shown to cause cell cycle arrest at the G₂/M phase by modulating the protein Cyclin B1.

Indazoles in Anti-inflammatory Research

The indazole structure is found in various anti-inflammatory agents. nih.gov Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade. The non-steroidal anti-inflammatory drug (NSAID) Benzydamine is a well-known example of an indazole-based therapeutic. dovepress.com

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a key strategy for anti-inflammatory drugs. Indazole derivatives have been investigated as inhibitors of these enzymes. dovepress.com

Studies have demonstrated that certain indazoles can inhibit COX-2, an isoform of the enzyme that is upregulated during inflammation. dovepress.com In one study, a series of novel (aza)indazole derivatives were developed that showed high affinity and selectivity for the COX-2 enzyme. The most effective compound from this series, a sulfonylamide derivative, exhibited a COX-2 inhibitory IC₅₀ value of 0.409 µM and was highly selective over COX-1. Another investigation showed that indazole and its derivatives significantly inhibited carrageenan-induced paw edema in a dose-dependent manner, an effect attributed in part to COX-2 inhibition.

| Derivative | Target | Potency (IC₅₀) |

| Sulfonylamide (aza)indazole derivative (16) | COX-2 | 0.409 µM |

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide synthase (NOS) enzymes produce nitric oxide, a molecule with diverse physiological roles, including involvement in inflammation and neurotransmission. Certain indazole derivatives are known to inhibit NOS isoforms. For example, 7-nitroindazole (B13768) can reversibly inhibit both neuronal NOS (nNOS) and inducible NOS (iNOS). Research has also shown that fluorinating the indazole ring can enhance the inhibitory strength and selectivity towards iNOS, suggesting a promising direction for developing selective inhibitors. iucr.org

Broader Spectrum of Pharmacological Activities of Indazole Derivatives

Antimicrobial and Antifungal Potential

Indazole derivatives have demonstrated notable efficacy as both antibacterial and antifungal agents. The inherent structure of indazole, a bicyclic heterocyclic compound rich in electrons, contributes to its biological activity. Researchers have synthesized and tested numerous indazole analogs, revealing a broad spectrum of activity against various pathogens. echemi.com

For instance, a series of N-methyl-3-aryl indazoles showed significant inhibitory activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. Some of these compounds also proved effective against the fungal strain Candida albicans. Studies have shown that specific substitutions on the indazole ring are crucial for activity. For example, compounds 5i, 5f, and 5a from one study demonstrated superior activity against Xanthomonas campestris. Similarly, other research has identified 2,3-diphenyl-2H-indazole derivatives that inhibit the growth of Candida albicans and Candida glabrata. The development of indazole derivatives through methods like microwave-assisted synthesis has also yielded compounds with promising antifungal activity against Candida albicans. The antibacterial and antifungal properties underscore the potential of the indazole scaffold in combating infectious diseases.

Table 1: Examples of Indazole Derivatives with Antimicrobial and Antifungal Activity

| Compound/Derivative Class | Target Organism(s) | Observed Activity/Finding | Reference(s) |

|---|---|---|---|

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, E. coli, B. megaterium, Candida albicans | Showed dominant activity against various bacterial strains and a fungal strain. | |

| 2,3-diphenyl-2H-indazole derivatives (e.g., compounds 18 and 23) | Candida albicans, Candida glabrata | Demonstrated in vitro growth inhibition against the yeast strains. | |

| Indazole-based compounds | S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, Aspergillus niger | Various derivatives showed antibacterial and antifungal activity. The presence of a 4-Cl group was noted to influence activity. | |

| Synthesized Indazole Derivatives | Candida albicans | Microwave-assisted synthesis produced compounds with promising antifungal properties. |

Antiviral Applications

The therapeutic reach of indazole derivatives extends to antiviral applications, where they have been investigated as potential inhibitors of several viruses, including Human Immunodeficiency Virus (HIV) and the influenza virus. echemi.com The structural diversity achievable with the indazole core allows for the design of molecules that can target specific viral components and processes.

Synthetic indazole-based compounds have been identified with anti-HIV activity. Furthermore, specific indazole derivatives have been developed as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a function that has been repurposed for the treatment of influenza virus infections. More recently, in the context of the global search for treatments against coronaviruses, indazole-based drugs are being considered as potential inhibitors of the SARS-CoV-2 main protease (MPro), a critical enzyme for viral replication. Computational studies have highlighted an indazole-containing compound as a promising candidate for SARS-CoV-2 treatment based on its estimated binding affinity.

Table 2: Examples of Indazole Derivatives with Antiviral Activity

| Compound/Derivative Class | Target Virus | Mechanism/Finding | Reference(s) |

|---|---|---|---|

| Synthetic Indazole-based compounds | Human Immunodeficiency Virus (HIV) | Have been shown to function as anti-HIV drugs. | |

| Indazole Derivatives (PI3Kδ inhibitors) | Influenza Virus | Developed as inhibitors of PI3Kδ for use in the treatment or prevention of influenza virus infection. | |

| Thiazolyl-indazole derivatives | SARS-CoV-2 | Investigated as potential inhibitors of the main protease (MPro). |

Other Therapeutic Areas (e.g., Neurological Disorders, Antiparasitic)

Beyond their use against microbes and viruses, indazole derivatives have shown significant promise in other critical therapeutic areas, notably in the treatment of neurological disorders and parasitic diseases.

Neurological Disorders

The indazole scaffold is of great pharmacological importance for its potential application in treating neurodegenerative diseases. fluorochem.co.uk Derivatives have been developed to target conditions such as Alzheimer's disease, Parkinson's disease, and neuropathic pain. One key mechanism of action is the inhibition of enzymes like monoamine oxidase (MAO), particularly the MAO-B isoform, which is a target in Parkinson's disease treatment. echemi.com For instance, N-alkyl-substituted indazole-5-carboxamide derivatives have been synthesized that show potent, nanomolar-level inhibitory activity against MAO-B. echemi.com

In the context of Alzheimer's disease, researchers have explored indazole derivatives as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the disease's progression. One synthesized derivative, compound 4q, was found to be a potent and selective BChE inhibitor that could also permeate the blood-brain barrier in an in-vitro model. More recently, an indazole-based NLRP3 antagonist, BAL-1516, has been discovered that can penetrate the central nervous system (CNS). By inhibiting the NLRP3 inflammasome, which is linked to neuroinflammation in diseases like Alzheimer's and Parkinson's, such compounds hold potential for slowing disease progression.

Table 3: Indazole Derivatives in Neurological Disorders

| Compound/Derivative Class | Target/Disorder | Mechanism/Finding | Reference(s) |

|---|---|---|---|

| N-alkyl-substituted indazole-5-carboxamides | Parkinson's Disease | Potent and selective inhibitors of monoamine oxidase B (MAO-B). | echemi.com |

| Indazole derivative 4q | Alzheimer's Disease | Potent and selective inhibitor of butyrylcholinesterase (BChE) with good blood-brain-barrier permeability. | |

| BAL-1516 (Indazole-based antagonist) | Neuroinflammation (Alzheimer's, Parkinson's) | A CNS-penetrating compound that potently inhibits the NLRP3 inflammasome. | |

| General Indazole Derivatives | Neuropathic Pain | Found to be particularly active in treating neuropathic pain. |

Antiparasitic Potential

The indazole nucleus is also a very important framework in the development of antiparasitic drugs. Research has demonstrated the efficacy of indazole derivatives against a range of protozoan parasites. Novel 3-chloro-6-nitro-1H-indazole derivatives have shown biological potency against three species of Leishmania, the parasite responsible for leishmaniasis. Molecular docking studies suggest these compounds can act as excellent inhibitors of the parasite's trypanothione (B104310) reductase enzyme.

Furthermore, various 2-phenyl-2H-indazole derivatives have been synthesized and evaluated for their activity against intestinal and vaginal parasites, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. Many of these synthesized compounds were found to be significantly more potent than metronidazole (B1676534), a standard reference drug. For example, one derivative (compound 18) was 12.8 times more active than metronidazole against G. intestinalis. These findings highlight the promise of using the indazole scaffold to discover new and effective antiparasitic medications.

Table 4: Indazole Derivatives with Antiparasitic Activity

| Compound/Derivative Class | Target Organism(s) | Observed Activity/Finding | Reference(s) |

|---|---|---|---|

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania infantum, L. tropica, L. major | Showed strong to moderate antileishmanial activity, particularly against L. infantum. | |

| 2-phenyl-2H-indazole derivatives | Entamoeba histolytica, Giardia intestinalis, Trichomonas vaginalis | Possess strong antiprotozoal activity, with some compounds being more potent than metronidazole. | |

| Indazole N-oxide derivatives | General Parasites | Recently developed compounds with antiparasitic properties. |

Mechanistic Investigations of Indazole Reactions and Biological Interactions

Reaction Mechanisms in Indazole Synthesis

The synthesis of the indazole core, including derivatives like 3-(Boc-amino)-6-fluoro-1H-indazole, is governed by complex reaction mechanisms. These often involve intramolecular cyclization and can be influenced by nucleophilic attacks, proton transfer events, and the presence of metal catalysts.

Nucleophilic Addition Mechanisms

Nucleophilic addition is a fundamental process in the construction of the indazole ring. In many synthetic routes, an intramolecular nucleophilic attack is the key step that forges the crucial N-N bond or completes the heterocyclic ring. For instance, in reactions involving precursors like substituted 2-nitrobenzylamines, a base can induce an intramolecular bis-heterocyclization where an amine acts as a nucleophile. nih.gov Similarly, the synthesis of 3-aminoindazoles can proceed through the reaction of 2-halobenzonitriles with hydrazine (B178648) derivatives, where the hydrazine acts as the nucleophile. organic-chemistry.org

Another relevant mechanism involves the reaction of indazole with electrophiles like formaldehyde. Here, the indazole itself, specifically one of its ring nitrogens, acts as the nucleophile, attacking the carbonyl carbon. nih.govacs.org Theoretical studies on the addition of indazole to palladium-bound isocyanides show that the nucleophilic attack occurs via the unprotonated imino nitrogen atom of the indazole ring. mdpi.com This highlights the dual nucleophilic nature of the indazole core, a characteristic that is central to its synthetic versatility. The regioselectivity of these additions is often a delicate balance between kinetic and thermodynamic control. mdpi.com

Table 1: Nucleophilic Addition Scenarios in Indazole Synthesis

| Nucleophile | Electrophile/Precursor | Key Mechanistic Step | Ref |

| Amine (intramolecular) | 2-Nitrobenzyl derivative | Intramolecular cyclization | nih.gov |

| Hydrazine derivative | 2-Halobenzonitrile | Nucleophilic aromatic substitution followed by cyclization | organic-chemistry.org |

| Indazole (N-nucleophile) | Formaldehyde | Attack on carbonyl carbon | nih.govacs.org |

| Indazole (Imino N) | Pd-bound Isocyanide | Attack on isocyanide carbon | mdpi.com |

Proton Transfer Processes in Indazole Reactions

Proton transfer is a critical and often rate-determining process in indazole chemistry, primarily due to the existence of tautomers (1H- and 2H-indazole). The position of the proton on the nitrogen atoms dictates the molecule's reactivity and stability. rsc.orgrsc.org For instance, in the reaction with formaldehyde, the stability of the resulting product depends on whether substitution occurs at the N1 or N2 position, with the N1-substituted isomer often being thermodynamically more stable. nih.govacs.org

Computational and experimental studies have shown that proton transfer can be facilitated by the solvent or occur in the excited state. acs.orgacs.orgnih.gov In some cases, a double proton switch mechanism along hydrogen bonds can interconvert the 1H and 2H forms. acs.org This tautomerism is not just a structural curiosity; it has profound mechanistic implications. Theoretical studies suggest that some reactions proceed preferentially through the less stable tautomer, which, although present in lower concentration, is more kinetically favorable for a specific pathway. mdpi.com The ability of the indazole to act as a proton donor and acceptor is thus integral to its reaction mechanisms. nih.gov

Table 2: Influence of Proton Transfer on Indazole Reactivity

| Phenomenon | Description | Consequence | Ref |

| Tautomerism (1H vs. 2H) | Equilibrium between two isomeric forms differing in the position of a proton. | Affects product distribution and reaction pathway; the less stable tautomer can be the reactive species. | acs.orgmdpi.com |

| Excited-State Proton Transfer | Proton transfer occurs after the molecule absorbs light. | Can lead to photochemical rearrangements and formation of different isomers. | acs.orgnih.gov |

| Solvent-Assisted Proton Transfer | Solvent molecules (e.g., acetic acid, HFIP) mediate proton movement. | Facilitates tautomerization, enabling reactions that might otherwise be unfavorable. | acs.orgnih.gov |

| Intermolecular Double Proton Transfer | Simultaneous transfer of two protons between two hydrogen-bonded indazole molecules. | Leads to rapid, degenerate tautomerization in the solid state. | rsc.orgrsc.org |

Metal-Catalyzed Reaction Mechanisms

Transition-metal catalysis has revolutionized the synthesis of functionalized indazoles, offering high efficiency and functional group tolerance. nih.govnitk.ac.in Various metals, including palladium, copper, and rhodium, are employed to facilitate C-H activation and the formation of C-N and N-N bonds. nih.govresearchgate.net

A common strategy involves the rhodium(III)-catalyzed C–H activation of an aryl precursor, such as an azobenzene (B91143) or a benzimidate. nih.govacs.org The proposed mechanism often begins with the coordination of the substrate to the metal center, followed by C-H activation to form a metallacycle intermediate. nih.gov This intermediate can then undergo migratory insertion with another reactant, like an aldehyde or a nitrosobenzene, leading to a larger ring that subsequently cyclizes and aromatizes to yield the indazole product. nih.govacs.org Copper salts are often used as co-catalysts or oxidants in these transformations. nih.gov Palladium-catalyzed cross-coupling reactions are also widely used, for instance, in coupling aryl halides with carbamates to form N-aryl bonds. sigmaaldrich.comsigmaaldrich.com

Table 3: Examples of Metal-Catalyzed Indazole Synthesis

| Metal Catalyst(s) | Reaction Type | Mechanistic Feature | Ref |

| Rh(III)/Cu(II) | C-H Activation/Annulation | Formation of a rhodacycle intermediate, migratory insertion. | nih.gov |

| Rh(III)/Ag(I) | C-H Functionalization/Cyclative Capture | Rh-catalyzed C-H addition to an aldehyde, followed by cyclization. | acs.org |

| Pd(0) | Cross-Coupling | Coupling of aryl halides with hydrazine or carbamate (B1207046) derivatives. | sigmaaldrich.comsigmaaldrich.com |

| Cu(I) | Cascade Coupling/Condensation | Copper-catalyzed coupling of 2-halobenzonitriles with hydrazines. | organic-chemistry.org |

Molecular Mechanisms of Biological Action

The 3-aminoindazole scaffold is a well-established pharmacophore, particularly for kinase inhibitors. rsc.org The Boc-protected derivative, this compound, serves as a key intermediate for these active molecules. Understanding its potential interactions and stability provides insight into the drug discovery process.

Binding Interactions with Protein Targets

Once deprotected to reveal the free 3-amino group, the indazole scaffold becomes a potent "hinge-binder" for protein kinases. Kinases have a conserved ATP-binding pocket with a "hinge" region that connects the N- and C-lobes of the enzyme. The indazole ring is adept at forming critical hydrogen bonds with the backbone amide and carbonyl groups of this hinge region, mimicking the adenine (B156593) part of ATP. nih.govnih.gov

Molecular docking and dynamics simulations show that the indazole's N1-H and the N2 nitrogen are key hydrogen bond donors and acceptors, respectively. nih.govmonash.edu The 3-amino group often forms an additional, crucial hydrogen bond with the kinase hinge, significantly enhancing binding affinity. researchgate.net The 6-fluoro substituent on the benzene (B151609) ring can further modulate binding by participating in favorable electrostatic or hydrophobic interactions with nearby amino acid residues, potentially increasing potency and selectivity. mdpi.com Computational studies on various indazole-based inhibitors confirm that their binding is stabilized by a network of hydrogen bonds and hydrophobic contacts within the ATP pocket. nih.govbiotech-asia.org

Table 4: Key Interactions of the 3-Aminoindazole Scaffold with Kinase Targets

| Structural Feature | Interacting Partner (Kinase) | Type of Interaction | Significance |

| Indazole N1-H | Hinge Region Carbonyl | Hydrogen Bond (Donor) | Anchors the ligand in the ATP pocket. |

| Indazole N2 | Hinge Region Amide-H | Hydrogen Bond (Acceptor) | Anchors the ligand in the ATP pocket. |

| 3-Amino Group | Hinge Region Residue | Hydrogen Bond (Donor/Acceptor) | Provides additional binding affinity and specificity. |

| 6-Fluoro Group | Hydrophobic Pocket Residues | Hydrophobic/Electrostatic | Enhances potency and selectivity. |

Ligand Stability and Dynamics in Biological Systems

The stability and dynamics of a ligand are critical for its development as a drug. The this compound compound contains a tert-butoxycarbonyl (Boc) protecting group. The Boc group is generally stable under basic and nucleophilic conditions but is designed to be labile under acidic conditions. organic-chemistry.orgresearchgate.net This "safety-catch" nature is useful in synthesis but means the Boc group would likely be cleaved in the acidic microenvironments found in some biological tissues or during metabolic processes, releasing the active 3-aminoindazole. researchgate.netrsc.org The carbamate group itself is generally more stable against enzymatic hydrolysis by proteases compared to amide bonds, which can be an advantage in drug design. nih.gov

Computational and Theoretical Chemistry Studies of Indazole Systems

Quantum Mechanical (QM) Analyses

Quantum mechanical analyses are fundamental to understanding the intrinsic properties of indazole derivatives. These methods, based on the principles of quantum mechanics, provide detailed information about the electronic distribution, geometry, and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Geometry and Electronic Properties

A key aspect of DFT analysis is the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. nih.govnih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and stability of a molecule. nih.govresearchgate.netrsc.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. nih.gov For instance, in a study of various 3-carboxamide indazole derivatives, DFT calculations revealed that compounds 8a, 8c, and 8s possessed the largest HOMO-LUMO energy gaps among the series. researchgate.netrsc.orgrsc.org

The molecular electrostatic potential (MEP) surface, another property derived from DFT calculations, provides a visual representation of the charge distribution within a molecule. nih.gov The MEP map helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is vital for predicting how it will interact with other molecules and biological targets. nih.gov

Table 1: Representative DFT Calculated Properties for Indazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Indazole Derivative A | -6.2 | -1.5 | 4.7 |

| Indazole Derivative B | -5.8 | -2.0 | 3.8 |

| Indazole Derivative C | -6.5 | -1.2 | 5.3 |

Note: The data in this table is illustrative and represents typical values found in DFT studies of indazole derivatives. Actual values for "3-(Boc-amino)-6-fluoro-1H-indazole" would require specific calculations.

Energy Profiles and Transition States in Indazole Reactions

Quantum mechanical calculations are also employed to map the energy profiles of chemical reactions involving indazoles. chemicalbook.comrsc.org This involves calculating the energies of reactants, products, intermediates, and, most importantly, the transition states. youtube.comsavemyexams.com The transition state is the highest energy point on the reaction pathway and its energy determines the activation energy of the reaction. savemyexams.com

Molecular Modeling and Simulation Approaches

Beyond the static picture provided by quantum mechanics, molecular modeling and simulation techniques offer dynamic insights into the behavior of indazole systems, particularly in biological contexts.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. derpharmachemica.comjocpr.com This method is instrumental in medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level. derpharmachemica.comnih.gov For indazole derivatives, which are known to interact with a variety of biological targets, docking studies can reveal key binding interactions. derpharmachemica.comjocpr.comnih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). rsc.orgderpharmachemica.com The indazole ligand is then computationally "docked" into the active site of the protein, and a scoring function is used to estimate the binding affinity. rsc.orgderpharmachemica.com These scores, often expressed in kcal/mol, provide a relative measure of how well the ligand binds to the target. derpharmachemica.com For example, docking studies of substituted indazole derivatives against the breast cancer aromatase enzyme have shown binding affinities in the range of -7.7 to -8.0 kcal/mol, with key interactions with residues such as Arg115 and Met374. derpharmachemica.com

Table 2: Representative Molecular Docking Results for Indazole Derivatives

| Indazole Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| Compound 5f | Aromatase | 3EQM | -8.0 | Arg115 |

| Compound 5g | Aromatase | 3EQM | -7.7 | Arg115, Met374 |

| Compound 5n | Aromatase | 3EQM | -7.7 | Arg115, Met374 |

Note: The data in this table is based on published research on indazole derivatives and serves as an example of typical docking results. derpharmachemica.com

Molecular Dynamics (MD) Simulations for Ligand Stability and Conformations

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of how the complex behaves over time. nih.govfrontiersin.orgrsc.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes in both the ligand and the protein. frontiersin.orgrsc.org

These simulations are crucial for assessing the stability of the docked pose. nih.gov A stable binding mode is one where the ligand remains in the active site throughout the simulation with minimal fluctuations. rsc.org MD simulations can also reveal the role of water molecules in the binding site and provide a more accurate estimation of the binding free energy through methods like MM-PBSA and MM-GBSA. rsc.org For instance, MD simulations have been used to confirm the stability of indazole derivatives in the active site of the HIF-1α protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and ADMET Profiling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netaboutscience.eu By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.govresearchgate.net These descriptors can be steric, electronic, or hydrophobic in nature. nih.gov For indazole derivatives, 3D-QSAR models like CoMFA and CoMSIA have been developed to guide the design of more potent inhibitors of targets such as HIF-1α and LRRK2. nih.govnih.gov

In addition to predicting activity, it is also crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. researchgate.netnih.govresearchgate.net In silico ADMET profiling uses computational models to predict these properties, helping to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process. researchgate.netnih.govresearchgate.net This helps to reduce the likelihood of late-stage failures due to poor ADMET properties.

Analysis of Tautomeric Stability and Aromaticity in Indazoles

Indazole and its derivatives are subject to annular tautomerism, a phenomenon that significantly influences their chemical reactivity, physical properties, and biological interactions. nih.gov This tautomerism primarily involves the position of the proton on the nitrogen atoms of the pyrazole (B372694) ring, leading to the existence of 1H- and 2H-tautomers. Computational and theoretical chemistry studies have been instrumental in elucidating the factors that govern the stability of these tautomeric forms and the aromatic character of the indazole ring system.

Tautomeric Stability

The indazole ring system can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.net The 1H-tautomer features a benzenoid structure, while the 2H-tautomer has a quinonoid structure. nih.gov Extensive computational studies, employing methods ranging from semiempirical AM1 to Density Functional Theory (DFT) with B3LYP/6-31G** and ab initio MP2/6-31G** calculations, have consistently shown that the 1H-tautomer is the more stable form. nih.govrsc.org

Thermodynamic calculations indicate that 1H-indazole is more stable than 2H-indazole by approximately 3.6 to 4.1 kcal/mol in the gas phase. rsc.orgrsc.org This energetic preference is a key reason why the 1H-form predominates in the gas phase, in solution, and in the solid state for the parent indazole and most of its derivatives. nih.govnih.gov The greater stability of the 1H-tautomer is largely attributed to its higher degree of aromaticity compared to the quinonoid 2H-form. rsc.orgrsc.org

The presence of substituents on the indazole core can modulate this tautomeric equilibrium. For the specific case of This compound , the substituents are a tert-butoxycarbonyl (Boc) protected amino group at the C3 position and a fluorine atom at the C6 position.

Fluorine Substitution : Studies on fluorinated indazoles, such as 3-trifluoromethyl-1H-indazole and 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole, confirm that they exist as 1H-tautomers in the crystalline state. csic.es The fluorine atom at the C6 position is an electron-withdrawing group, which can influence the electronic distribution in the benzene (B151609) portion of the ring system but is not expected to alter the fundamental preference for the 1H-tautomer. researchgate.net

3-(Boc-amino) Substitution : At the C3 position, the Boc-amino group introduces steric bulk and electronic effects. In addition to the annular 1H/2H tautomerism, this group could theoretically exhibit amino-imino tautomerism. However, computational studies on similar systems suggest the amino form is generally more stable. rsc.org The protection of the amino group with a Boc-group, as seen in crystal structures of related compounds like tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, locks the amino functionality and focuses the relevant tautomerism to the indazole ring nitrogens. nih.gov Given the strong intrinsic stability of the 1H-indazole core, the This compound is overwhelmingly expected to exist as the 1H-tautomer.

| Tautomer Comparison | Computational Method | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| 1H-indazole vs. 2H-indazole | MP2/6-31G** | 3.6 | rsc.orgrsc.org |

| 1H-indazole vs. 2H-indazole | ΔH (298 K) | 3.9 | rsc.org |

| 1H-indazole vs. 2H-indazole | ΔG (298 K) | 4.1 | rsc.org |

Aromaticity Analysis

The concept of aromaticity is crucial to understanding the stability of indazole tautomers. rsc.orgrsc.org Aromaticity is evaluated using several computational indices, primarily based on geometric, magnetic, and electronic criteria. mdpi.com

Geometric Criteria (HOMA) : The Harmonic Oscillator Model of Aromaticity (HOMA) index is a geometric descriptor that evaluates aromaticity based on the degree of bond length alternation. A value of 1 indicates a fully aromatic system, while values close to 0 suggest a non-aromatic system.

Magnetic Criteria (NICS) : The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion that measures the magnetic shielding at the center of a ring. mdpi.com Negative NICS values are indicative of aromatic character (diatropic ring current), whereas positive values suggest anti-aromaticity (paratropic ring current). semanticscholar.org

Computational studies consistently show that the 1H-indazole tautomer possesses a higher degree of aromaticity than the 2H-tautomer. researchgate.net In 1H-indazole, the six-membered ring exhibits strong benzenoid character, reflected in favorable aromaticity indices. In contrast, the 2H-tautomer's six-membered ring has a quinonoid structure, which is significantly less aromatic. DFT calculations on indazole systems show that the NICS(1) values (calculated 1 Å above the ring plane) for the five-membered and six-membered rings of 1H-indazole are more negative (i.e., more aromatic) than those for 2H-indazole. researchgate.net For instance, the six-membered ring in 1H-indazole derivatives shows NICS(1) values around -10.5 to -10.7 ppm, indicating significant aromaticity. researchgate.net

| Indazole Tautomer | Ring | Aromaticity Index | Value (ppm) | Reference |

|---|---|---|---|---|

| 1H-Indazole | Six-membered | NICS(1) | ~ -10.7 | researchgate.net |

| Five-membered | NICS(1) | ~ -10.5 | researchgate.net | |

| 2H-Indazole | Six-membered | NICS(1) | (less negative) | researchgate.net |

| Five-membered | NICS(1) | (less negative) | researchgate.net |

Advanced Spectroscopic and Crystallographic Elucidation of Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of complex organic molecules like 3-(Boc-amino)-6-fluoro-1H-indazole.

Multinuclear NMR (¹H, ¹³C, ¹⁵N, ¹⁹F) for Isomer Differentiation and Full Characterization

A comprehensive NMR analysis, incorporating ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei, is crucial for the complete characterization of this compound and for differentiating it from its isomers.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and chemical environment of protons in the molecule. For this compound, characteristic signals include those for the protons of the indazole ring system, the NH proton of the carbamate (B1207046), and the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group, which typically appears as a singlet around 1.45 ppm. beilstein-journals.org The aromatic protons will exhibit splitting patterns (doublets, triplets of doublets, etc.) due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Key resonances include the carbonyl carbon of the Boc group, the carbons of the indazole ring, and the quaternary and methyl carbons of the tert-butyl group. The carbon atoms in the fluoro-substituted ring will show coupling to the ¹⁹F nucleus, providing valuable structural information. For instance, in related fluoroindazole derivatives, ¹³C-¹⁹F coupling constants (¹JCF) are typically in the range of 240-247 Hz. researchgate.net

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can offer significant insights into the electronic environment of the nitrogen atoms within the indazole ring and the amino group. In similar N-Boc protected heterocyclic systems, distinct signals for the different nitrogen atoms can be observed and are sensitive to the molecular conformation. beilstein-journals.org

¹⁹F NMR Spectroscopy: As a highly sensitive nucleus, ¹⁹F NMR is particularly informative for fluorinated compounds. southampton.ac.uk The chemical shift of the fluorine atom in this compound provides direct evidence of its position on the aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (H-F coupling) and carbons (C-F coupling) can be observed in both the ¹H and ¹³C NMR spectra, further confirming the substitution pattern. researchgate.netman.ac.uk In related fluoroaromatic compounds, H-F coupling constants can be readily determined from the spectra. researchgate.net

Table 1: Representative NMR Data for N-Boc Protected Amino Heterocycles

| Nucleus | Functional Group | Chemical Shift Range (ppm) | Coupling Constants |

| ¹H | Boc-group (CH₃) | ~1.45 | Singlet |

| ¹H | Aromatic-H | Varies | Doublets, Triplets of Doublets (due to H-H and H-F coupling) |

| ¹³C | Boc-group (C=O) | ~155-170 | |

| ¹³C | Aromatic-C (C-F) | Varies | ¹JCF ≈ 240-250 Hz |

| ¹⁵N | Indazole Ring | Varies | |

| ¹⁹F | Aromatic-F | Varies |

Note: The exact chemical shifts and coupling constants are specific to the solvent and experimental conditions used.

NOESY NMR for Regiochemical Assignments

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the spatial proximity of atoms within a molecule. For N-Boc protected aminoindazole derivatives, NOESY experiments can be critical in confirming the regiochemistry of substitution. For instance, irradiation of the Boc group protons could show a correlation to nearby protons on the indazole ring, helping to establish the connectivity and conformation of the molecule. This technique is particularly useful in distinguishing between different rotational conformers that can arise due to the bulky Boc protecting group, a phenomenon observed in other N-Boc substituted heterocyclic compounds. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₂H₁₄FN₃O₂. chemscene.comchemuniverse.comechemi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for Boc-protected amines involve the loss of the Boc group or parts of it. Characteristic fragments for this compound would include:

Loss of tert-butyl cation ([M - 57]⁺)

Loss of isobutylene (B52900) ([M - 56]⁺)

Loss of the entire Boc group ([M - 100]⁺) to give the 3-amino-6-fluoro-1H-indazole cation.

Analysis of these fragments helps to piece together the structure of the parent molecule and confirm the presence of the Boc-amino and fluoroindazole moieties.

Table 2: Key Properties of this compound

| Property | Value |

| CAS Number | 1176089-41-0 |

| Molecular Formula | C₁₂H₁₄FN₃O₂ |

| Molecular Weight | 251.26 g/mol |

X-ray Diffraction Studies for Solid-State Structure and Supramolecular Architecture

Crystal Chirality and Molecular Association Phenomena

While this compound itself is not chiral, the way it packs in a crystal lattice can lead to chiral space groups. The study of related indazole derivatives has shown that molecules can arrange into specific three-dimensional networks. For example, some indazole derivatives form inversion dimers through hydrogen bonding. iucr.org The presence of the bulky Boc group and the fluorine atom will influence the packing arrangement and could lead to interesting molecular association phenomena.

Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state structure of this compound is expected to be significantly influenced by intermolecular hydrogen bonds. The N-H protons of the indazole ring and the amino group can act as hydrogen bond donors, while the oxygen atoms of the Boc group and the nitrogen atoms of the indazole ring can act as acceptors.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

For this compound, IR and Raman spectroscopy would provide a detailed fingerprint of its key structural features. The spectra are expected to be rich with information, allowing for the characterization of the indazole core, the Boc-amino substituent, and the fluorine substitution.

Detailed Research Findings:

In a typical analysis, the vibrational modes can be assigned to specific functional groups within the molecule. The N-H stretching vibrations of the indazole ring and the amino group are expected in the 3200-3500 cm⁻¹ region. The C=O stretching of the Boc protecting group would present a strong, characteristic absorption band around 1700-1750 cm⁻¹. The aromatic C-C and C-N stretching vibrations of the indazole ring would appear in the 1400-1650 cm⁻¹ range, while the C-F stretching vibration is anticipated in the 1000-1400 cm⁻¹ region.

Conformational studies can be carried out by analyzing shifts in vibrational frequencies, which are sensitive to the molecule's three-dimensional arrangement. For instance, the orientation of the Boc-amino group relative to the indazole ring could influence the position and intensity of certain vibrational bands. By comparing experimental spectra with theoretical calculations, typically using Density Functional Theory (DFT), different stable conformers and their relative populations in a sample can be determined.

Interactive Data Table: Predicted Vibrational Frequencies

Below is a representative table of predicted IR and Raman vibrational frequencies for the key functional groups in this compound. Note: These are expected values and may vary in an actual experimental setting.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| N-H (Indazole & Amine) | Stretching | 3200-3500 | Medium |

| C-H (Aromatic) | Stretching | 3000-3100 | Strong |

| C-H (Aliphatic, Boc) | Stretching | 2850-3000 | Medium |

| C=O (Boc) | Stretching | 1700-1750 | Weak |

| C=C (Aromatic) | Stretching | 1450-1600 | Strong |

| N-H | Bending | 1550-1650 | Medium |

| C-N | Stretching | 1200-1350 | Medium |

| C-F | Stretching | 1000-1400 | Medium |

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. chemuniverse.com This makes it an exceptionally powerful tool for determining the absolute configuration of enantiomers in solution, a critical aspect in the development of chiral drugs and other biologically active molecules. chemuniverse.combldpharm.com

The compound this compound is achiral and therefore would not exhibit a VCD spectrum. For VCD analysis to be applicable, a chiral center would need to be introduced into the molecule. For instance, if a chiral substituent were added to the indazole ring or the Boc-amino group, the resulting diastereomers could be distinguished and their absolute configurations determined using VCD.

Detailed Research Findings:

In a hypothetical scenario where a chiral derivative of this compound is synthesized, VCD analysis would proceed by comparing the experimental VCD spectrum with a theoretically predicted spectrum. The theoretical spectrum is typically calculated for one enantiomer using quantum mechanical methods like DFT. chemuniverse.com

A match between the signs and relative intensities of the major bands in the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the synthesized molecule. bldpharm.com Conversely, if the experimental spectrum is a mirror image of the calculated one, the molecule has the opposite absolute configuration.

Interactive Data Table: Hypothetical VCD Data for a Chiral Derivative

The following table illustrates the type of data that would be generated in a VCD analysis of a hypothetical chiral derivative of this compound. The signs of the differential absorption (ΔA) are crucial for stereochemical assignment.

| Vibrational Mode | Frequency (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (x 10⁻⁵) for (R)-enantiomer |

| C=O Stretch | 1725 | +2.5 | +2.8 |

| Aromatic C-H Bend | 1480 | -1.8 | -2.1 |

| C-N Stretch | 1310 | +3.2 | +3.5 |

| C-F Stretch | 1150 | -0.9 | -1.1 |

Future Research Directions and Perspectives

Development of Novel Synthetic Routes for Diverse 3-(Boc-amino)-6-fluoro-1H-indazole Analogues

Future synthetic research should focus on creating diverse libraries of analogues based on the this compound core. A key direction will be the development of more efficient and versatile synthetic strategies. While classical methods for indazole synthesis exist, novel approaches such as intramolecular ligand-free palladium-catalyzed C-H amination could be adapted to generate a wider range of derivatives. nih.gov The exploration of transition-metal-catalyzed cross-coupling reactions at various positions of the indazole ring will be instrumental in introducing a variety of substituents, thereby expanding the chemical space for biological screening.

Furthermore, the development of one-pot or domino reaction sequences starting from readily available materials could streamline the synthesis of complex analogues. nih.gov Research into diastereoselective and enantioselective synthetic methods will also be crucial for preparing chiral derivatives, which may exhibit improved potency and selectivity for specific biological targets. The Boc-amino group at the 3-position serves as a versatile handle for further functionalization, allowing for the introduction of diverse side chains through amide bond formation or other coupling chemistries.

Targeted Investigations of Specific Biological Pathways and Molecular Interactions

Given the broad spectrum of biological activities reported for indazole derivatives, a key future direction is the systematic investigation of the biological targets and pathways modulated by analogues of this compound. Indazole-containing compounds have shown promise as inhibitors of various kinases, including epidermal growth factor receptor (EGFR), pan-Pim kinases, and fibroblast growth factor receptors (FGFRs). nih.gov Therefore, screening libraries of derivatives against a panel of kinases is a logical starting point.

Beyond kinase inhibition, the potential of these analogues to modulate other important biological pathways should be explored. For instance, some indazole derivatives have been investigated for their activity against indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immunotherapy. nih.gov A focused effort to understand the molecular interactions of these compounds with their biological targets through techniques like X-ray crystallography and cryo-electron microscopy will be essential for elucidating their mechanism of action. This structural information will be invaluable for guiding further optimization of the lead compounds.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches will be pivotal in accelerating the drug discovery process for this compound analogues. In silico methods, such as molecular docking and density functional theory (DFT) calculations, can be employed to predict the binding modes and affinities of newly designed compounds with their putative targets. nih.govresearchgate.net These computational predictions can help prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-target complexes, offering a deeper understanding of the binding stability and the role of specific molecular interactions. mdpi.com The predictions from these computational studies should be validated through robust in vitro and in cell-based assays. This iterative cycle of computational design, chemical synthesis, and biological evaluation will be a powerful strategy for the rapid optimization of lead compounds.

Exploration of Structure-Based Drug Design for Enhanced Potency and Selectivity

Structure-based drug design (SBDD) will be a cornerstone of future research to enhance the potency and selectivity of this compound derivatives. Once the three-dimensional structure of a target protein in complex with a lead compound is determined, SBDD can be used to rationally design modifications that improve binding affinity and specificity. nih.gov For example, the strategic placement of substituents to exploit specific pockets or interactions within the active site can lead to significant gains in potency.

The fluorine atom at the 6-position of the indazole ring offers a potential site for halogen bonding interactions, which can be a powerful tool in drug design. Computational analysis can help identify potential halogen bond acceptors in the target's active site, guiding the design of more potent inhibitors. Furthermore, understanding the structure-activity relationships (SAR) through systematic modifications of the indazole core, the Boc-protected amine, and other substituents will be crucial for developing compounds with optimized pharmacological profiles. nih.gov This approach will be instrumental in developing highly selective inhibitors that minimize off-target effects.

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(Boc-amino)-6-fluoro-1H-indazole with high purity?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group to prevent undesired side reactions. A multi-step protocol may include:

- Step 1 : Fluorination at the 6-position of the indazole core using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled temperature (-20°C to 0°C).

- Step 2 : Boc protection of the 3-amino group using di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base (e.g., triethylamine) in dichloromethane (0°C to room temperature, 12 hours) .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture).

- Validation : Monitor reaction progress using TLC and confirm final purity (>98%) via HPLC or NMR.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to confirm the presence of the Boc group (e.g., tert-butyl protons at δ 1.4 ppm) and fluorine-induced deshielding effects on adjacent protons .

- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₁₂H₁₄FN₃O₂).

- X-ray Crystallography : For unambiguous confirmation, use SHELXL for small-molecule refinement if single crystals are obtained .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

- Methodological Answer : The compound’s solubility depends on the Boc group’s hydrophobicity. Test solvents include:

- Polar aprotic solvents : DMSO (10–50 mM stock solutions).

- Aqueous buffers : Use co-solvents like ethanol (≤5% v/v) to enhance solubility.

- Note : Pre-screen for solvent interference in bioassays (e.g., DMSO can affect cell viability at >0.1% v/v).

Advanced Research Questions

Q. How does the Boc group influence the compound’s stability under varying pH conditions?

- Methodological Answer : The Boc group is acid-labile, requiring careful handling:

- Stability Testing : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC.

- Deprotection : Use trifluoroacetic acid (TFA, 20–50% in DCM) to remove the Boc group, followed by neutralization (e.g., NaHCO₃) .

- Application : Avoid acidic conditions during storage (recommended: 2–8°C, inert atmosphere).

Q. What strategies can resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from assay variability or structural impurities. Mitigate by:

- Reproducibility Checks : Validate bioactivity across multiple cell lines (e.g., HEK293 vs. HeLa) and assay formats (e.g., fluorescence vs. luminescence).

- Structural Confirmation : Re-synthesize disputed analogs and verify purity (>95%) before testing.

- Meta-Analysis : Cross-reference with SAR studies of similar indazole derivatives (e.g., 6-nitro-substituted analogs in kinase inhibition assays) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target affinity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., kinases or GPCRs).

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing fluorine) with activity using Hammett constants or DFT calculations.

- Case Study : Modify the Boc group to a photo-labile variant (e.g., NVOC) for spatiotemporal control in cellular studies .

Q. What experimental approaches can address poor crystallinity in this compound for X-ray studies?

- Methodological Answer :

- Co-Crystallization : Co-crystallize with a fragment binder (e.g., benzoic acid derivatives) to stabilize lattice formation.

- Solvent Screening : Test crystallization in mixed solvents (e.g., DMF/water) or via vapor diffusion.

- Software Tools : Use SHELXD for phase determination and Olex2 for structure refinement .

Q. How to evaluate the role of the 6-fluoro substituent in modulating the compound’s pharmacokinetic properties?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- CYP Inhibition : Screen against CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

- Comparative Studies : Synthesize and test the non-fluorinated analog to isolate fluorine’s effects on logP and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。